molecular formula C10H19NO4S2 B2708099 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797087-12-7

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No.: B2708099
CAS No.: 1797087-12-7
M. Wt: 281.39
InChI Key: HLGXBEGRZZSMTM-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical properties due to their ring strain and stability. This compound is of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylsulfonyl chloride with an azetidine precursor in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or alcohols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, alcohols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and catalysts.

    Asymmetric Catalysis: Employed as a chiral ligand or catalyst in asymmetric synthesis to produce enantiomerically pure compounds.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine class, lacking the sulfonyl substituents.

    1-(Cyclopropylsulfonyl)azetidine: A similar compound with only one sulfonyl group.

    3-(Isobutylsulfonyl)azetidine: Another similar compound with a single sulfonyl group.

Uniqueness

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine is unique due to the presence of both cyclopropylsulfonyl and isobutylsulfonyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the azetidine ring enhances its potential for diverse applications in synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

1-cyclopropylsulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9-3-4-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGXBEGRZZSMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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